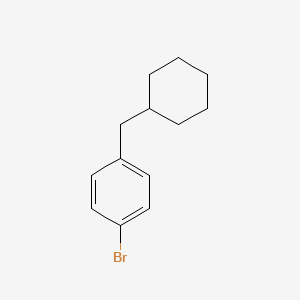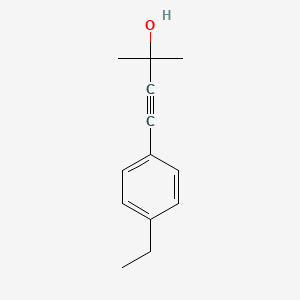
Butyl 2-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-oxobutanoate, also known as butyl acetoacetate, is an organic compound with the molecular formula C8H14O3. It is an ester derived from butanol and 2-oxobutanoic acid. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and fragrances.
準備方法
Synthetic Routes and Reaction Conditions
Butyl 2-oxobutanoate can be synthesized through the esterification of 2-oxobutanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the alkylation of ethyl acetoacetate with butyl bromide in the presence of a strong base such as sodium ethoxide. This reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced through continuous esterification processes. The reactants, 2-oxobutanoic acid and butanol, are fed into a reactor along with an acid catalyst. The reaction mixture is continuously stirred and heated to maintain the desired reaction temperature. The product is then separated and purified through distillation.
化学反応の分析
Types of Reactions
Butyl 2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: It can be reduced to form butyl 2-hydroxybutanoate.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: Butyl 2-hydroxybutanoate.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Butyl 2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving 2-oxobutanoic acid.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of butyl 2-oxobutanoate involves its conversion to 2-oxobutanoic acid and butanol through hydrolysis. The 2-oxobutanoic acid can then participate in various metabolic pathways, including the synthesis of amino acids and other essential biomolecules. The molecular targets and pathways involved include enzymes such as transaminases and dehydrogenases, which catalyze the conversion of 2-oxobutanoic acid to other metabolites.
類似化合物との比較
Butyl 2-oxobutanoate is similar to other esters of 2-oxobutanoic acid, such as ethyl 2-oxobutanoate and methyl 2-oxobutanoate. it is unique in its use of butanol as the alcohol component, which imparts different physical and chemical properties compared to its ethyl and methyl counterparts.
List of Similar Compounds
- Ethyl 2-oxobutanoate
- Methyl 2-oxobutanoate
- Propyl 2-oxobutanoate
These similar compounds share the same core structure but differ in the alkyl group attached to the ester functional group, leading to variations in their reactivity and applications.
特性
IUPAC Name |
butyl 2-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-6-11-8(10)7(9)4-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHZQMBYSQUZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B6326577.png)
![3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B6326580.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6326587.png)

![2'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B6326596.png)




![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326642.png)

![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B6326655.png)

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)
